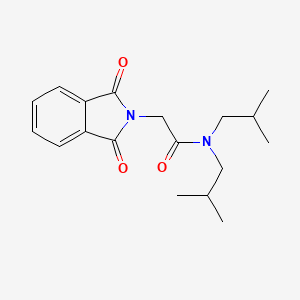

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide

Description

This compound features an isoindole-1,3-dione core linked to an acetamide group substituted with two branched 2-methylpropyl (isobutyl) chains. Though direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., compounds in and ) suggest relevance in pharmaceutical or agrochemical research due to shared functional groups like acetamide and aromatic systems .

Properties

CAS No. |

303794-80-1 |

|---|---|

Molecular Formula |

C18H24N2O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide |

InChI |

InChI=1S/C18H24N2O3/c1-12(2)9-19(10-13(3)4)16(21)11-20-17(22)14-7-5-6-8-15(14)18(20)23/h5-8,12-13H,9-11H2,1-4H3 |

InChI Key |

FFCQPLLHOBTZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of isoindoline derivatives with acylating agents. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide is a synthetic organic molecule that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structural characteristics enable it to interact with biological targets, leading to potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide exhibit significant anticancer activities. Studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The IC50 values for these compounds have been reported in the micromolar range, suggesting potent biological activity.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.

- α-glucosidase Inhibition : This activity is particularly significant for managing diabetes by delaying carbohydrate absorption.

Synthetic Routes

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide typically involves several key steps:

- Formation of the Isoindoline Moiety : This can be achieved through the reaction of phthalic anhydride with appropriate amines.

- Introduction of Alkyl Groups : The bis(2-methylpropyl) groups can be introduced via alkylation reactions.

- Final Coupling Reaction : The final product is obtained through coupling reactions under controlled conditions.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of isoindole compounds significantly inhibited the growth of MCF7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 2: Enzyme Inhibition

Another research paper focused on the enzyme inhibitory potential of this compound against acetylcholinesterase and α-glucosidase. The results indicated that the compound exhibited competitive inhibition with IC50 values comparable to standard inhibitors used in clinical settings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindole/Indole-Dione Moieties

(a) N,N-Bis[2-(1,3-dioxo-benz[de]isoquinolin-2-yl)propyl] Derivatives ()

Compounds 9b, 10a, 10b, and 11a from share the isoindole-dione scaffold but incorporate larger aromatic systems (benz[de]isoquinolin-2-yl) and varying substituents (e.g., propylamine, hydroxyethyl, chloroethyl). Key differences include:

- Substituent Effects: Hydroxyethyl and chloroethyl groups in 10a–11a introduce polarity or reactivity (e.g., salt formation, nucleophilic substitution), contrasting with the non-polar isobutyl groups in the target compound .

(b) 2-(2,3-Dioxo-indol-1-yl)-N,N-diethylacetamide ()

This analog replaces isoindole-dione with indole-2,3-dione and substitutes diethyl groups instead of isobutyl chains. Notable contrasts:

- Electronic Properties : Indole-dione may exhibit altered hydrogen-bonding patterns due to the indole nitrogen’s lone pair, unlike the isoindole-dione’s fused-ring system.

Agrochemical Acetamide Derivatives ()

Several herbicidal acetamides (e.g., alachlor, pretilachlor) share the N,N-disubstituted acetamide backbone but differ in functionalization:

- Chlorinated Aromatic Groups : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) includes a chloro-substituted aromatic ring, enhancing electrophilicity for herbicidal activity.

- Polar Substituents : Methoxymethyl or hydroxyethyl groups in agrochemicals improve water solubility, unlike the hydrophobic isobutyl chains in the target compound .

Comparative Data Table

Key Research Findings

- Synthesis Flexibility: Compounds like 9b and 10a () demonstrate that modifications to the isoindole-dione core (e.g., introducing benz[de]isoquinolin) enable tailored physicochemical properties, though at the cost of synthetic complexity .

- Hydrogen-Bonding Trends : Isoindole-dione derivatives may form stronger hydrogen bonds via carbonyl groups compared to indole-dione analogs, as suggested by Etter’s graph-set analysis () .

- Agrochemical vs. Pharmaceutical Design : The target compound’s isobutyl groups contrast sharply with herbicidal acetamides’ chlorinated/polar groups, highlighting divergent structure-activity relationships .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H19N3O3

- Molecular Weight : 273.33 g/mol

- CAS Number : Not specified in current literature

The biological activity of this compound can be attributed to its structural features, particularly the isoindoline moiety which is known for its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of isoindole derivatives. For instance:

- A study demonstrated that isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of isoindoline compounds possess antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

- Antitumor Effects : In a recent study involving xenograft models, the administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. The minimum inhibitory concentration (MIC) values were determined, indicating strong potential for further development as an antimicrobial agent .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antitumor | Xenograft Model | Tumor size reduced by 50% |

| Antimicrobial | MIC Testing | Effective against E. coli (MIC = 32 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.